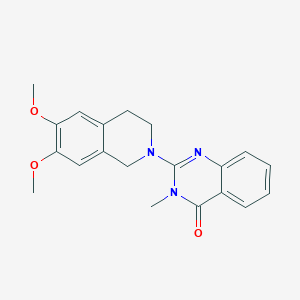![molecular formula C21H20N4O2S B15119193 3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B15119193.png)
3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity, and a methoxyphenyl group that can influence its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the imidazo[2,1-b][1,3]thiazole derivative with a pyridin-2-ylmethyl halide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide
- 3-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide
Uniqueness
The presence of the methoxyphenyl group in 3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-2-yl)methyl]propanamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C21H20N4O2S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C21H20N4O2S/c1-27-18-8-5-15(6-9-18)19-13-25-17(14-28-21(25)24-19)7-10-20(26)23-12-16-4-2-3-11-22-16/h2-6,8-9,11,13-14H,7,10,12H2,1H3,(H,23,26) |
InChI-Schlüssel |
IADSMNVNHKIZMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B15119113.png)
![ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119120.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15119134.png)
![2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15119149.png)
![1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B15119151.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15119158.png)
![1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15119166.png)
![8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline](/img/structure/B15119172.png)


![2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B15119187.png)
![8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B15119198.png)
![Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate](/img/structure/B15119202.png)
